
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one is a synthetic organic compound with a unique structure that includes a bromine atom, a phenyl group, and a tetrahydrobenzodiazoninone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the tetrahydrobenzodiazoninone core, followed by bromination and phenylation reactions to introduce the bromine and phenyl groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar structural motif but different functional groups.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another related compound with a similar backbone but distinct chemical properties.
Uniqueness
(6Z)-9-Bromo-7-phenyl-1,3,4,5-tetrahydro-2H-1,6-benzodiazonin-2-one is unique due to its specific combination of a bromine atom, phenyl group, and tetrahydrobenzodiazoninone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55384-43-5 |
|---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
9-bromo-7-phenyl-1,3,4,5-tetrahydro-1,6-benzodiazonin-2-one |
InChI |
InChI=1S/C17H15BrN2O/c18-13-8-9-15-14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,20,21) |
InChI Key |
NBAJSVVMPUMOPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C=C(C=C2)Br)C(=NC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
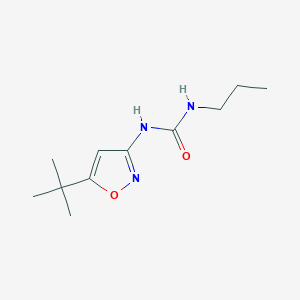

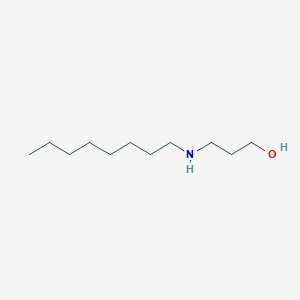


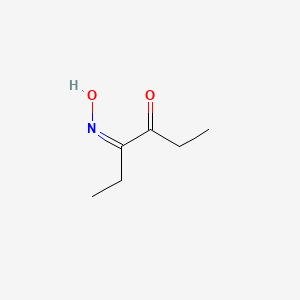
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
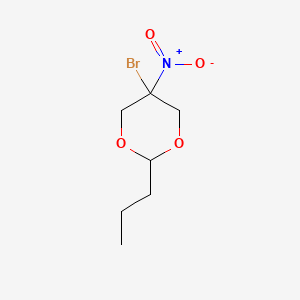
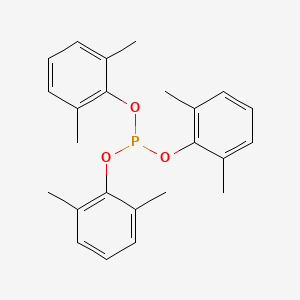
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
